molecular formula C10H13NO B6253382 1-[4-(oxetan-3-yl)phenyl]methanamine CAS No. 1553956-00-5

1-[4-(oxetan-3-yl)phenyl]methanamine

Cat. No.: B6253382
CAS No.: 1553956-00-5
M. Wt: 163.2
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Description

1-[4-(oxetan-3-yl)phenyl]methanamine is a compound characterized by the presence of an oxetane ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(oxetan-3-yl)phenyl]methanamine typically involves the formation of the oxetane ring followed by its attachment to the phenylmethanamine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Further functionalization can be achieved through various cyclization strategies, such as intramolecular etherification and epoxide ring opening .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the efficient formation of the oxetane ring and its subsequent attachment to the phenylmethanamine group .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(oxetan-3-yl)phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxetane ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-[4-(oxetan-3-yl)phenyl]methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(oxetan-3-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring’s unique structure allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The compound’s ability to form stable complexes with enzymes and receptors is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural arrangement, which combines the stability of the oxetane ring with the reactivity of the phenylmethanamine moiety.

Properties

CAS No.

1553956-00-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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